tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate
Description
tert-Butyl (1R,2S)-2-aminocyclopentanecarboxylate is a chiral cyclopentane derivative featuring a tert-butyl ester group at position 1 and an amino group at position 2. Its stereochemistry (1R,2S) is critical for applications in asymmetric synthesis, pharmaceutical intermediates, and catalysis. The compound’s rigid cyclopentane ring and polar functional groups confer unique physicochemical properties, including moderate solubility in organic solvents and stability under mild acidic/basic conditions.
Properties
IUPAC Name |
tert-butyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOXUKFPVXCENT-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071428-75-5 | |
| Record name | rac-tert-butyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate typically involves the reaction of tert-butyl cyclopentanecarboxylate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is carried out under metal-free conditions, which makes it more environmentally friendly and sustainable .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and continuous synthesis of the compound, improving yield and reducing waste . The use of flow microreactors also enhances the safety and scalability of the production process .
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions enables access to free amines for subsequent functionalization.
Reaction Conditions
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or water.
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Temperature : 0–25°C.
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Time : 15–30 minutes.
Example
Treatment of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate with TFA (0.2 mL per 40 mg substrate) at 0°C for 15 minutes followed by aqueous workup yields the corresponding ammonium trifluoroacetate salt . This method preserves stereochemistry and achieves >99% purity .
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 61–85% | |
| Purity (HPLC) | 99.35% | |
| Stereochemical Integrity | Retained |
Hydrogenolysis Reactions
The compound participates in hydrogenolysis to remove benzyl-type protecting groups or reduce unsaturated bonds.
Reaction Conditions
-
Catalyst : Palladium on carbon (Pd/C).
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Pressure : 1 atm H₂.
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Solvent : Methanol or ethyl acetate.
Example
Hydrogenolysis of tert-butyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentanecarboxylate over Pd/C in methanol produces the primary amine derivative in 85–93% yield .
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–93% | |
| Optical Purity | [α]D²⁵ = −31 (c = 1.0, CHCl₃) |
Participation in Cycloaddition Reactions
The strained cyclopentane ring and amino ester functionality enable use in 1,3-dipolar cycloadditions for synthesizing complex heterocycles.
Reaction Conditions
-
Reagents : Nitrile oxides or azides.
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Solvent : Tetrahydrofuran (THF) or acetonitrile.
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Temperature : −78°C to reflux.
Example
Reaction with nitrile oxides generates β-aminocyclopentanecarboxylate-fused isoxazoline derivatives. Yields range from 75–90% with high diastereoselectivity .
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–90% | |
| Diastereomeric Ratio | 9:1 (trans:cis) | |
| IR (Product) | ν = 1734 cm⁻¹ (ester C=O) |
Functional Group Transformations
The ester and amine groups undergo further derivatization:
Ester Hydrolysis
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Reagent : LiOH or NaOH in THF/water.
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Product : (1R,2S)-2-aminocyclopentanecarboxylic acid, a precursor for peptidomimetics.
Amide Coupling
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Reagent : HATU or EDC/HOBt.
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Example : Coupling with 5-chloropyridin-2-amine yields anticoagulant intermediates .
Key Data
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, THF/H₂O, 25°C, 12 h | 78% | |
| Amide Formation | HATU, DIPEA, DCM, 0°C→25°C | 85% |
Stereochemical Stability
The compound’s stereochemistry remains intact under standard reaction conditions. NMR studies confirm no epimerization during Boc deprotection or hydrogenolysis .
NMR Data
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H19N2O2
- CAS Number : 721395-15-9
- IUPAC Name : tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
The compound features a tert-butyl group attached to a cyclopentane ring with an amino group, making it versatile for various chemical reactions and modifications.
Peptide Synthesis
One of the primary applications of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate is in peptide synthesis. It serves as a valuable building block for creating peptides with specific structural and functional properties. The compound's structure allows for the introduction of stereochemistry into peptides, which is crucial for biological activity.
Case Study: Synthesis of Modified Peptides
A study demonstrated the use of this compound in synthesizing modified peptides that exhibit enhanced binding affinity to target receptors. The ability to manipulate the amino acid sequence using this compound has led to the development of peptides with improved pharmacological profiles.
Drug Development
The compound has shown potential in drug development, particularly concerning cancer therapeutics. Research indicates that derivatives of this compound can be utilized to create compounds targeting specific cancer pathways.
Case Study: Cancer Pathway Modulation
In one investigation, researchers synthesized a series of compounds based on this compound that were designed to inhibit key proteins involved in cancer cell proliferation. These compounds demonstrated promising results in preclinical models, suggesting their potential as therapeutic agents .
Antifungal Applications
Recent studies have identified potential antifungal applications for compounds related to this compound. The compound's structural characteristics enable it to interact with fungal cell membranes and inhibit growth.
Case Study: CISPENTACIN
CISPENTACIN is an antifungal antibiotic derived from the structural framework of aminocyclopentanecarboxylates. Its efficacy against various fungal pathogens highlights the importance of this compound class in developing new antifungal therapies .
Other Applications
In addition to its primary applications in peptide synthesis and drug development, this compound has potential uses in:
- Synthetic Chemistry : As a reagent in organic synthesis due to its stability and reactivity.
- Material Science : In developing polymers or materials that require specific amino functionalities.
Mechanism of Action
The mechanism of action of tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions . The tert-butyl group can influence the reactivity and stability of the compound, affecting its overall biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis with structurally related cyclopentane derivatives (Table 1):
Key Observations:
The amino group at C2 in the target compound contrasts with the aminomethyl group at C4 in [1], altering hydrogen-bonding capacity and spatial orientation .
Stereochemical Considerations :
- The (1R,2S) configuration distinguishes it from the (1S,3R) carbamate derivative in [2], which bears bulky substituents that restrict ring conformation .
Physicochemical and Reactivity Comparisons
Solubility and Stability :
- The absence of electron-withdrawing groups (e.g., trifluoromethyl in [2]) in the target compound likely increases its lipophilicity compared to [2].
- The tert-butyl ester in all compounds enhances stability against hydrolysis relative to methyl esters.
Reactivity :
- The primary amino group in the target compound is more nucleophilic than the carbamate-protected amine in [2], enabling direct participation in condensation reactions without deprotection .
Biological Activity
Tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C10H19N2O2
- Molecular Weight: 199.27 g/mol
- CAS Number: 17040217
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neurodegenerative diseases.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on:
- Acetylcholinesterase (AChE): Important for neurotransmitter regulation.
- β-secretase: Involved in the cleavage of amyloid precursor protein, a key process in Alzheimer's disease pathology.
In Vitro Studies
In vitro studies have shown that this compound can reduce the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. The compound demonstrated a significant reduction in cell death induced by amyloid beta in astrocyte cultures, suggesting neuroprotective properties.
| Study Type | Findings |
|---|---|
| Cell Culture | Reduced astrocyte death by 20% in presence of amyloid beta . |
| Enzyme Activity | Inhibition of AChE with IC50 values comparable to known inhibitors . |
In Vivo Studies
In vivo evaluations using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. However, results indicated variability in efficacy based on bioavailability and dosage.
| Model | Result |
|---|---|
| Rat Model (Scopolamine) | No significant improvement compared to control treatments . |
| Bioavailability Study | Limited brain penetration noted, affecting overall efficacy . |
Case Studies and Clinical Relevance
Recent research has highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases. For instance:
Q & A
Basic Questions
Q. What are the key synthetic routes for tert-butyl (1R,2S)-2-aminocyclopentanecarboxylate, and how do reaction conditions influence stereochemical outcomes?
- The compound is typically synthesized via stereoselective cyclopentane ring formation followed by functionalization. A common approach involves:
Cyclopentane precursor preparation : Starting from cyclopentanone derivatives, such as tert-butyl 2-oxocyclopentanecarboxylate, followed by reductive amination or catalytic hydrogenation to introduce the amino group .
Chiral resolution : Use of chiral auxiliaries (e.g., Boc-protected intermediates) or enantioselective catalysts to control the (1R,2S) configuration .
- Critical factors : Solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) directly impact diastereomeric excess. For example, polar aprotic solvents like DMF enhance stereochemical retention .
Q. How is the stereochemical purity of this compound validated experimentally?
- Methodological validation :
- NMR analysis : - and -NMR coupled with NOESY to confirm spatial arrangement of substituents .
- Chiral HPLC : Separation using columns like Chiralpak IA/IB to resolve enantiomers and quantify enantiomeric excess (ee) .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., comparing bond angles and torsion angles to literature data) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in stereochemical assignments reported for related cyclopentane carbamates?
- Case study : Discrepancies in (1R,2S) vs. (1S,2R) configurations arise due to differing synthetic pathways or analytical limitations.
- Cross-validation : Combine multiple techniques (e.g., optical rotation data with computational modeling via DFT to predict ) .
- Comparative synthesis : Replicate literature methods (e.g., iodolactonization in ) and compare spectral data to isolate variables causing discrepancies.
Q. How can this compound serve as a building block in enantioselective drug synthesis?
- Applications :
- Peptidomimetics : The cyclopentane scaffold mimics proline or other cyclic amino acids, enabling protease-resistant drug candidates .
- Edoxaban intermediates : Structural analogs like tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate highlight its utility in anticoagulant synthesis .
- Methodology :
- Protection/deprotection : Boc groups are stable under basic conditions but cleaved with TFA, enabling stepwise functionalization .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the cyclopentane core .
Critical Analysis of Evidence
- Contradictions : cites multiple literature methods for tert-butyl 2-oxocyclopentanecarboxylate synthesis (e.g., iodolactonization vs. Diels-Alder), but yields and ee vary based on substrate pre-functionalization.
- Unresolved Issues : Limited data on the compound’s stability under acidic/basic conditions (critical for Boc deprotection). Further kinetic studies are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
